2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone
Description
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-5(8-4-9)6(10)2-7/h3-4H,2H2,1H3 |
InChI Key |
ITGLWKPRALPPCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of diamides under basic conditions, which produces a range of substituted imidazol-4-ones . Another method includes the dehydrogenation of imidazolines, where 2-methylimidazoline is heated to melt, and active nickel is added to facilitate the reaction .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the common methods used in the industrial production of imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-one derivatives, while substitution reactions can produce various substituted imidazole compounds .
Scientific Research Applications
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450, affecting its function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-[(2-hydrazino-4,5-dihydro-1H-imidazol-1-yl)methyl]pyridine
- 2-chloro-N-[(1-methyl-1H-benzo[d]imidazol-2-yl)methyl]acetamide
Uniqueness
2-chloro-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the imidazole ring enhances its reactivity and potential for forming various derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
